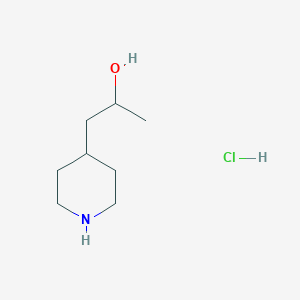

1-(piperidin-4-yl)propan-2-ol hydrochloride

Overview

Description

1-(piperidin-4-yl)propan-2-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom

Mechanism of Action

Target of Action

4-(2-Hydroxypropyl)piperidine hydrochloride, a derivative of piperidine, has been found to have potential therapeutic properties, including anticancer potential . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives affect various biochemical pathways. They have been observed to perform several anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of piperidine derivatives are crucial factors that influence their bioavailability and therapeutic efficacy .

Result of Action

The result of the action of 4-(2-Hydroxypropyl)piperidine hydrochloride is primarily the inhibition of cell migration and cell cycle arrest, which can lead to decreased survivability of cancer cells . This can potentially result in the reduction of tumor size and slow down the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)propan-2-ol hydrochloride typically involves the reaction of piperidine with 2-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of 2-chloropropanol, resulting in the formation of 4-(2-Hydroxypropyl)piperidine. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(piperidin-4-yl)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

4-Piperidone: A ketone derivative of piperidine.

2,6-Dimethylpiperidine: A substituted piperidine with two methyl groups.

Uniqueness

1-(piperidin-4-yl)propan-2-ol hydrochloride is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it distinct from other piperidine derivatives.

Biological Activity

1-(Piperidin-4-yl)propan-2-ol hydrochloride, also known as a piperidine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- CAS Number : 1126084-45-4

- Molecular Formula : C₈H₁₈ClN

- Molecular Weight : 163.69 g/mol

This compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Pharmacological Properties

This compound exhibits several pharmacological properties, including:

- Antidepressant Activity : Studies have shown that piperidine derivatives can act as serotonin receptor agonists, influencing mood regulation. For instance, a related compound demonstrated significant activity as a biased agonist at the serotonin 5-HT1A receptor, suggesting potential antidepressant effects .

- Neuroprotective Effects : Research indicates that piperidine derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and receptor interactions .

The mechanisms underlying the biological activity of this compound involve:

- Receptor Interaction : The compound interacts with various receptors in the central nervous system (CNS), particularly those involved in mood regulation and cognition.

- Enzyme Inhibition : Some studies suggest that piperidine derivatives can inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing their availability in the synaptic cleft .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant potential of piperidine derivatives, including this compound. The results indicated that these compounds could significantly reduce depressive-like behaviors in animal models. The mechanism was linked to increased serotonin levels in the brain .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperidine derivatives. It was found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The protective effect was attributed to their ability to modulate glutamate receptors and enhance antioxidant defenses .

Comparative Analysis

To better understand the activity of this compound in comparison to other similar compounds, a table summarizing key findings is provided below:

Properties

IUPAC Name |

1-piperidin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h7-10H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTJKSCTAYUACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCNCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.